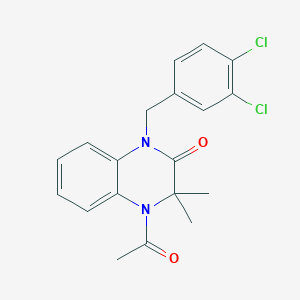![molecular formula C19H16N2O5 B3738475 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylphenyl acetate](/img/structure/B3738475.png)
4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylphenyl acetate
Overview
Description
4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylphenyl acetate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylphenyl acetate varies depending on its application. In medicine, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. In agriculture, it acts as a photosystem II inhibitor, which prevents the production of ATP and NADPH, leading to the death of plants.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In medicine, it has been found to reduce inflammation, inhibit tumor growth, and exhibit antibacterial activity. In agriculture, it can control the growth of weeds and pests. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylphenyl acetate in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one limitation is its potential toxicity, which requires caution when handling and using this compound.
Future Directions
There are several future directions for the research and development of 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylphenyl acetate. In medicine, further studies are needed to determine its potential as a therapeutic agent for various diseases. In agriculture, it can be used for the development of new herbicides and insecticides. In materials science, it can be used as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Scientific Research Applications
4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylphenyl acetate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. In agriculture, it has been shown to have herbicidal and insecticidal activities. In materials science, it can be used as a building block for the synthesis of new materials.
Properties
IUPAC Name |
[4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-methylphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-9-13(26-12(2)22)7-8-16(11)20-17(23)10-21-18(24)14-5-3-4-6-15(14)19(21)25/h3-9H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGOUCSTVRHHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3738397.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3738409.png)

![3-(benzyloxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3738421.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B3738423.png)
![4-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B3738429.png)
![4-({[(4-chlorobenzyl)thio]acetyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3738433.png)
![1-[(4-chlorophenoxy)acetyl]-4-(2-methylbenzyl)piperazine](/img/structure/B3738456.png)


![ethyl 7-bromo-5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3738495.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3738501.png)
![4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B3738513.png)
![3,4-dichloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B3738522.png)
